REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[Br:6][C:7]1[CH:14]=[N:13][CH:12]=[CH:11][C:8]=1[CH:9]=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Br:6][C:7]1[CH:14]=[N:13][CH:12]=[CH:11][C:8]=1[CH:9]=[CH2:1] |f:2.3|
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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BrC1=C(C=O)C=CN=C1
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Name
|
phosphonium ylide
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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|
Name
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Quantity
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1.8 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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2.14 g
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Type
|
catalyst
|
Smiles
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[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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27 mL
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Type
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solvent
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Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
558 mg
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Type
|
reactant
|
Smiles
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BrC1=C(C=O)C=CN=C1
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Name
|
|
Quantity
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6 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The resulting yellow reaction mixture was stirred for 30 min at −78° C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
|
Details
|
wash
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Type
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TEMPERATURE
|
Details
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to warm to room temperature over 60 minutes
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Duration
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60 min
|
Type
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STIRRING
|
Details
|
to stir for an additional 30 minutes
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The reaction was then quenched with saturated aqueous sodium bicarbonate
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Type
|
ADDITION
|
Details
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diluted with ethyl acetate
|
Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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WASH
|
Details
|
the organic layer was washed with saturated aqueous sodium bicarbonate
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Type
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CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
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ADDITION
|
Details
|
The resulting residue was then diluted with ethyl acetate and 1M sodium bisulfate
|
Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
|
EXTRACTION
|
Details
|
The organic layer was extracted two additional times with 1M sodium bisulfate
|
Type
|
ADDITION
|
Details
|
diluted with dichloromethane
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Type
|
ADDITION
|
Details
|
neutralized via the careful addition of saturated aqueous sodium bicarbonate and solid sodium carbonate
|
Type
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CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the now basic aqueous layer was extracted three additional times with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel flash chromatography (ethyl acetate-dichloromethane, 0 to 16%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |